4-(Difluoromethyl)-N-methylpyrimidin-2-amine
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Overview
Description
4-(Difluoromethyl)-N-methylpyrimidin-2-amine is a chemical compound that features a pyrimidine ring substituted with a difluoromethyl group at the 4-position and a methylamine group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)-N-methylpyrimidin-2-amine typically involves the introduction of the difluoromethyl group onto a pyrimidine scaffold. One common method is the difluoromethylation of a pyrimidine derivative using difluoromethylating agents such as chlorodifluoromethane (ClCF₂H) or difluorocarbene precursors. The reaction conditions often involve the use of a base, such as potassium hydroxide (KOH), and a solvent like acetonitrile (MeCN) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of metal-based catalysts, such as copper or palladium, can enhance the reaction efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethyl)-N-methylpyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The difluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylpyrimidine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new substituents onto the pyrimidine ring .
Scientific Research Applications
4-(Difluoromethyl)-N-methylpyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.
Agrochemicals: It is used in the synthesis of herbicides and pesticides due to its ability to interact with biological targets in plants and pests.
Materials Science: The compound’s unique properties make it a candidate for the development of novel materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)-N-methylpyrimidin-2-amine involves its interaction with molecular targets such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity by forming hydrogen bonds and other interactions with the target molecules. This can lead to the modulation of biological pathways and the exertion of desired effects .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)-N-methylpyrimidin-2-amine: Similar in structure but with a trifluoromethyl group instead of a difluoromethyl group.
4-(Difluoromethyl)-N-ethylpyrimidin-2-amine: Similar but with an ethyl group instead of a methyl group at the 2-position.
Uniqueness
4-(Difluoromethyl)-N-methylpyrimidin-2-amine is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. This group can enhance the compound’s lipophilicity, metabolic stability, and ability to form hydrogen bonds, making it a valuable building block in various applications .
Properties
Molecular Formula |
C6H7F2N3 |
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Molecular Weight |
159.14 g/mol |
IUPAC Name |
4-(difluoromethyl)-N-methylpyrimidin-2-amine |
InChI |
InChI=1S/C6H7F2N3/c1-9-6-10-3-2-4(11-6)5(7)8/h2-3,5H,1H3,(H,9,10,11) |
InChI Key |
SPKZHOLHMXRGSR-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC=CC(=N1)C(F)F |
Origin of Product |
United States |
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